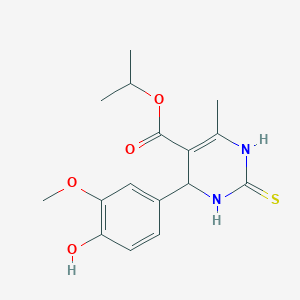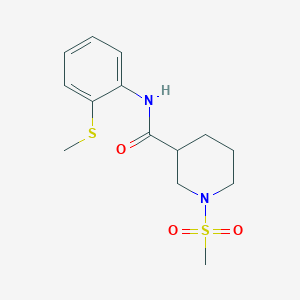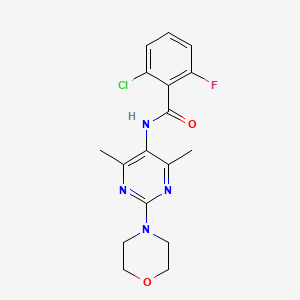![molecular formula C21H25N3O2 B2473827 6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309570-69-0](/img/structure/B2473827.png)
6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyridazinone derivatives and has shown promising results in various fields of research.
作用機序
The mechanism of action of 6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of cyclin-dependent kinases and induce cell cycle arrest in cancer cells. It also inhibits the activity of acetylcholinesterase and may have potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has neuroprotective effects and has shown potential in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have vasodilatory effects and may have potential applications in the treatment of cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the growth of cancer cells, and its neuroprotective effects. However, its limitations include its high cost of synthesis, limited availability, and potential toxicity.
将来の方向性
There are several future directions for the research on 6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one. These include further studies on its potential applications in cancer research, neurological disorders, and cardiovascular diseases. Additionally, future research should focus on the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, the potential toxicity of this compound should be thoroughly investigated to ensure its safety for use in scientific research.
合成法
The synthesis of 6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one involves the reaction of 3,4-dimethylbenzoyl chloride with piperidine in the presence of a base to form 1-(3,4-dimethylbenzoyl)piperidine. This intermediate is then reacted with 2-cyclopropyl-3-hydroxypyridine-5-carboxylic acid in the presence of a coupling agent to form the final product.
科学的研究の応用
6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one has been studied for its potential applications in various fields of scientific research such as cancer research, neurological disorders, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has neuroprotective effects and has shown potential in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have vasodilatory effects and may have potential applications in the treatment of cardiovascular diseases.
特性
IUPAC Name |
6-cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-14-3-4-17(13-15(14)2)21(26)23-11-9-18(10-12-23)24-20(25)8-7-19(22-24)16-5-6-16/h3-4,7-8,13,16,18H,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQBWSZGBROIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol](/img/structure/B2473749.png)

amine](/img/structure/B2473752.png)
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2473754.png)
![4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide](/img/structure/B2473755.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473756.png)




![3-[3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2473765.png)
![1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2473766.png)
